Apitolisib

Catalog No.
S548972
CAS No.
1032754-93-0
M.F
C23H30N8O3S
M. Wt
498.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apitolisib

CAS Number

1032754-93-0

Product Name

Apitolisib

IUPAC Name

(2S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one

Molecular Formula

C23H30N8O3S

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C23H30N8O3S/c1-14-17(13-29-3-5-31(6-4-29)22(33)15(2)32)35-19-18(14)27-20(16-11-25-23(24)26-12-16)28-21(19)30-7-9-34-10-8-30/h11-12,15,32H,3-10,13H2,1-2H3,(H2,24,25,26)/t15-/m0/s1

InChI Key

YOVVNQKCSKSHKT-HNNXBMFYSA-N

SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)C(C)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno(3,2-d)pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one, GDC 0980, GDC-0980, GDC0980

Canonical SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)C(C)O

Isomeric SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)[C@H](C)O

Description

The exact mass of the compound Apitolisib is 498.21616 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Apitolisib functions as a dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR). PI3K is a signaling molecule that activates mTOR, which plays a crucial role in regulating cell growth, metabolism, and survival. By inhibiting both PI3K and mTOR, Apitolisib disrupts these processes and can potentially hinder cancer cell proliferation [1].

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Research Focus on Specific Cancers

Apitolisib is being actively investigated in clinical trials for various cancers with alterations in the PI3K/mTOR pathway. Some prominent areas of research include:

  • Breast Cancer: Studies explore Apitolisib's efficacy in treating hormone receptor-positive, HER2-negative breast cancer, particularly in patients with mutations in the PIK3CA gene, a key component of the PI3K pathway [2].

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  • Colorectal Cancer: Research examines Apitolisib's potential in combination with other therapies for advanced colorectal cancer with specific mutations [3].

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3:

  • Other Cancers: Apitolisib is also being investigated in other malignancies like lung cancer, endometrial cancer, and certain lymphomas to assess its effectiveness in targeting the PI3K/mTOR pathway in these contexts [4].

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Understanding Drug Resistance

A critical aspect of Apitolisib research involves understanding and overcoming mechanisms of resistance that cancer cells can develop. Scientists are investigating these resistance mechanisms and exploring strategies to improve Apitolisib's efficacy, either alone or in combination with other drugs [5].

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5:

Apitolisib, also known as GDC-0980, is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It is characterized by the chemical formula C23H30N8O3S and has an average molecular weight of approximately 498.601 g/mol. The compound features a complex structure, which includes a thiophene ring fused to a pyrimidine ring, contributing to its biological activity against various cancer types .

Apitolisib acts by competitively binding to the ATP-binding pockets of PI3K and mTOR kinases, thereby inhibiting their activity []. This disrupts the PI3K/mTOR signaling pathway, leading to suppression of cell growth, proliferation, and survival in cancer cells [].

Apitolisib is a prescription drug with potential side effects. Common side effects include diarrhea, fatigue, mouth sores, rash, and pneumonia []. Serious side effects like interstitial lung disease and high blood sugar levels can also occur [].

Apitolisib functions primarily through the inhibition of the PI3K/mTOR signaling pathway, which is crucial for cell growth, survival, and proliferation. It exerts its effects by binding to the active sites of PI3K and mTOR kinases, thereby blocking their activity. This inhibition leads to decreased phosphorylation of downstream targets such as AKT and S6 ribosomal protein, ultimately resulting in reduced cell growth and induction of apoptosis in cancer cells .

The biological activity of Apitolisib has been extensively studied, particularly in relation to its anti-tumor effects. It has demonstrated significant cytotoxicity against various cancer cell lines, including those from breast, prostate, and lung cancers. In vitro studies have shown that Apitolisib induces apoptosis in glioblastoma cells by disrupting the PI3K/AKT/mTOR signaling cascade. The compound has also exhibited a dose-dependent response in inhibiting tumor growth in xenograft models .

The synthesis of Apitolisib involves multi-step organic reactions that typically include the formation of the thiophene-pyrimidine core followed by various functional group modifications. Specific synthetic routes have been optimized to enhance yield and purity, focusing on the incorporation of the morpholine and piperazine moieties that are critical for its biological activity. Detailed methodologies can be found in scientific literature discussing its development .

Apitolisib is primarily being explored for its therapeutic potential in oncology. It has been evaluated in clinical trials for treating advanced solid tumors and hematological malignancies. The dual inhibition mechanism allows it to target multiple pathways involved in tumor progression, making it a promising candidate for combination therapies aimed at overcoming resistance to existing treatments . Additionally, it may have applications in other diseases characterized by dysregulated PI3K/mTOR signaling.

Interaction studies have highlighted the pharmacokinetic profile of Apitolisib, showing dose-proportional absorption with notable on-target toxicities at higher doses. Common adverse effects observed include hyperglycemia, rash, and liver dysfunction. These interactions underscore the importance of monitoring during clinical use to manage potential side effects effectively . Furthermore, studies indicate that Apitolisib can modulate immune responses by affecting leukocyte migration and activation .

Several compounds share structural or functional similarities with Apitolisib. Here are some notable examples:

Compound NameTypeKey Features
BEZ-235Dual PI3K/mTOR InhibitorSimilar mechanism but different structural properties
SF1126Dual PI3K/mTOR InhibitorTargets similar pathways with distinct pharmacokinetics
BGT226Dual PI3K/mTOR InhibitorShares anti-tumor activity but varies in specificity
XL765Dual PI3K/mTOR InhibitorExhibits unique dosing regimens compared to Apitolisib
PF-04691502Dual PI3K/mTOR InhibitorInvestigated for similar cancer types but different efficacy profiles

Apitolisib stands out due to its unique structural characteristics and its specific binding affinity across various class I phosphatidylinositol 3-kinase isoforms (IC50 values: 5 nM for PI3Kα, 27 nM for PI3Kβ, 14 nM for PI3Kγ, and 7 nM for PI3Kδ) alongside an inhibition constant of 17.3 nM for mTOR kinase . This profile contributes to its potential effectiveness against tumors with specific genetic alterations such as mutations in the PI3K pathway.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

498.21615802 g/mol

Monoisotopic Mass

498.21615802 g/mol

Heavy Atom Count

35

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1C854K1MIJ

Pharmacology

Apitolisib is an orally available agent targeting phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. Apitolisib inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition of cancer cells overexpressing PI3K/mTOR. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
MTOR [HSA:2475] [KO:K07203]

Other CAS

1032754-93-0

Wikipedia

Apitolisib

Dates

Modify: 2023-08-15
1: English DP, Bellone S, Cocco E, Bortolomai I, Pecorelli S, Lopez S, Silasi DA, Schwartz PE, Rutherford T, Santin AD. Oncogenic PIK3CA gene mutations and HER2/neu gene amplifications determine the sensitivity of uterine serous carcinoma cell lines to GDC-0980, a selective inhibitor of Class I PI3 kinase and mTOR kinase (TORC1/2). Am J Obstet Gynecol. 2013 Nov;209(5):465.e1-9. doi: 10.1016/j.ajog.2013.07.020. Epub 2013 Jul 24. PubMed PMID: 23891627.
2: Salphati L, Pang J, Plise EG, Lee LB, Olivero AG, Prior WW, Sampath D, Wong S, Zhang X. Preclinical assessment of the absorption and disposition of the phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor GDC-0980 and prediction of its pharmacokinetics and efficacy in human. Drug Metab Dispos. 2012 Sep;40(9):1785-96. doi: 10.1124/dmd.112.046052. Epub 2012 Jun 13. PubMed PMID: 22696419.
3: Wallin JJ, Edgar KA, Guan J, Berry M, Prior WW, Lee L, Lesnick JD, Lewis C, Nonomiya J, Pang J, Salphati L, Olivero AG, Sutherlin DP, O'Brien C, Spoerke JM, Patel S, Lensun L, Kassees R, Ross L, Lackner MR, Sampath D, Belvin M, Friedman LS. GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway. Mol Cancer Ther. 2011 Dec;10(12):2426-36. doi: 10.1158/1535-7163.MCT-11-0446. Epub 2011 Oct 13. PubMed PMID: 21998291.
4: Sutherlin DP, Bao L, Berry M, Castanedo G, Chuckowree I, Dotson J, Folks A, Friedman L, Goldsmith R, Gunzner J, Heffron T, Lesnick J, Lewis C, Mathieu S, Murray J, Nonomiya J, Pang J, Pegg N, Prior WW, Rouge L, Salphati L, Sampath D, Tian Q, Tsui V, Wan NC, Wang S, Wei B, Wiesmann C, Wu P, Zhu BY, Olivero A. Discovery of a potent, selective, and orally available class I phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor (GDC-0980) for the treatment of cancer. J Med Chem. 2011 Nov 10;54(21):7579-87. doi: 10.1021/jm2009327. Epub 2011 Oct 7. PubMed PMID: 21981714.

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